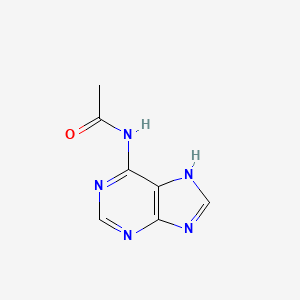
N-(7H-嘌呤-6-基)乙酰胺
描述
Molecular Structure Analysis
The molecular structure of “N-(7H-purin-6-yl)acetamide” consists of a purine ring attached to an acetamide group. The purine ring is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring .
Physical And Chemical Properties Analysis
“N-(7H-purin-6-yl)acetamide” is a solid compound. It has a high GI absorption and is not a substrate for P-gp or an inhibitor for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Po/w values range from -0.38 to 1.2, indicating varying degrees of lipophilicity .
科学研究应用
在 mRNA 代谢中的作用
“N6-乙酰腺嘌呤”或“N-(7H-嘌呤-6-基)乙酰胺”已知在 mRNA 代谢中起着重要作用。 实验证明,该化合物通过其甲基化参与调节各种 mRNA 的稳定性和翻译 .
参与病毒表观转录组学
最近的研究表明,“N6-乙酰腺嘌呤”在病毒表观转录组学中发挥作用。 它已在病毒基因组中观察到,并在感染期间改变宿主细胞和病毒的转录组 .
对 RNA 转录的影响
“N6-乙酰腺嘌呤”已知会影响 RNA 转录。 它影响 mRNA 代谢的几乎所有阶段,代表真核 mRNA 最普遍的内部修饰 .
在甲状腺癌中的作用
“N6-乙酰腺嘌呤”调节剂的异常表达与甲状腺癌 (TC) 的发生发展有关,并在耐药性中发挥重要作用 .
环状 RNA 的调控
“N6-乙酰腺嘌呤”已知会调节环状 RNA (circRNA),这是一类共价闭合的 RNA 分子,其特征是普遍性、多样性、稳定性和进化保守性 .
在植物-RNA 病毒相互作用中的作用
“N6-乙酰腺嘌呤”被发现对植物-RNA 病毒相互作用有作用。 其修饰对宿主植物 mRNA 的影响可以增加病毒感染的可能性,也可以增强宿主对病毒的抵抗力 .
属性
IUPAC Name |
N-(7H-purin-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O/c1-4(13)12-7-5-6(9-2-8-5)10-3-11-7/h2-3H,1H3,(H2,8,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURGFCUYILNMNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=NC2=C1NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40975748 | |
| Record name | N-(9H-Purin-6-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40975748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6034-68-0 | |
| Record name | Acetyladenine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(9H-Purin-6-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40975748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is N6-Acetyladenine formed in biological systems?
A1: Research suggests that N6-acetyladenine can be generated through the photochemical modification of DNA. Specifically, exposure of adenine-containing dinucleotides to UV light (365 nm) in the presence of 2-methyl-1,4-naphthoquinone (menadione) leads to the formation of N6-acetyladenine. [] This reaction involves the transfer of a methyl group and an adjacent ring carbon from menadione to the adenine base. []
Q2: Besides photochemical reactions, are there other known formation pathways for N6-acetyladenine?
A2: Yes, N6-acetyladenine can also be formed through the reaction of adenine with haloketenes and halothioketenes. [] These reactive intermediates, potentially generated during the metabolism of haloolefins, react with the exocyclic amino group of adenine to initially form haloacyl (thio)amides. These intermediates are then rapidly hydrolyzed and further react to yield N6-acetyladenine. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



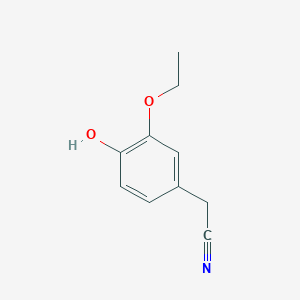
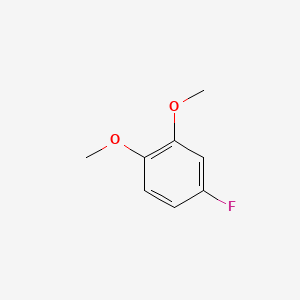


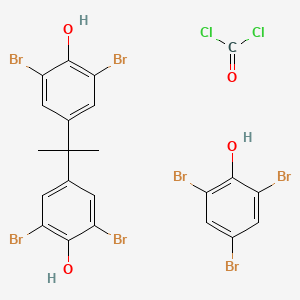
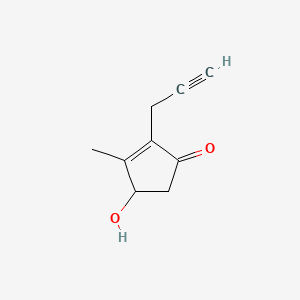
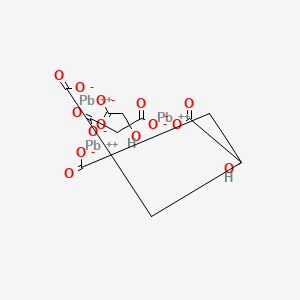
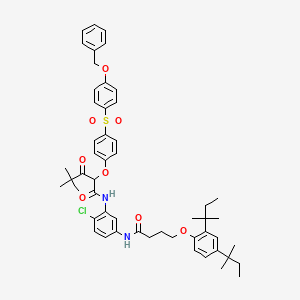
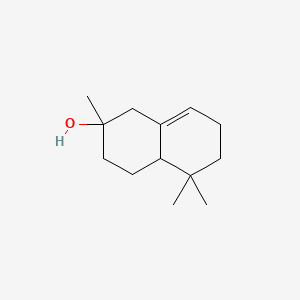
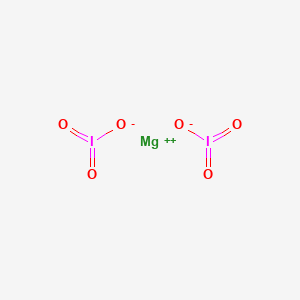
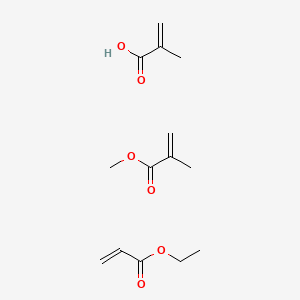
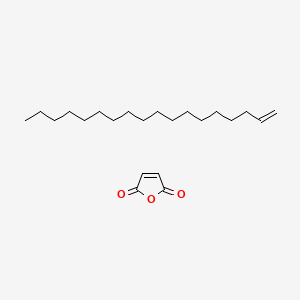

![Phenol, 4-[4-(trifluoromethyl)phenoxy]-](/img/structure/B1584683.png)